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molecular formula C10H12ClNO B8401254 (4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

(4-Chloro-3-methyl-2-pyridyl)-cyclopropyl-methanol

Cat. No. B8401254
M. Wt: 197.66 g/mol
InChI Key: FEWDOXUVZITTJJ-UHFFFAOYSA-N
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Patent
US09403818B2

Procedure details

A solution of 2-bromo-3-methyl-4-chloro-pyridine (10.6 g, 57.1 mmol) in freshly distilled THF (120 mL) was cooled down to 0° C. and treated with isopropyl magnesium chloride (45.7 mL, 2.0 M in THF, 91.5 mmol). The resulting mixture was stirred at room temperature for 3 h then cooled to −5° C. Cyclopropane carboxaldehyde (6.83 mL, 91.5 mmol) was added. The reaction mixture was stirred at room temperature for 1 h and quenched by adding water (100 mL), and extracted with ethyl acetate (2×150 mL). The organic phase was separated, dried, and concentrated. The residue was purified by flash silica column chromatography (hexane:ethyl acetate, 3:1) to afford the title compound as a yellow oil (7.01 g, 62%).
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
45.7 mL
Type
reactant
Reaction Step Two
Quantity
6.83 mL
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.C([Mg]Cl)(C)C.[CH:15]1([CH:18]=[O:19])[CH2:17][CH2:16]1>C1COCC1>[CH3:8][C:7]1[C:2]([CH:18]([CH:15]2[CH2:17][CH2:16]2)[OH:19])=[N:3][CH:4]=[CH:5][C:6]=1[Cl:9]

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC1=NC=CC(=C1C)Cl
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
45.7 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
6.83 mL
Type
reactant
Smiles
C1(CC1)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −5° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by adding water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica column chromatography (hexane:ethyl acetate, 3:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C(=NC=CC1Cl)C(O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.01 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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